molecular formula C24H20N2O7S2 B2772092 methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate CAS No. 477490-51-0

methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate

Cat. No.: B2772092
CAS No.: 477490-51-0
M. Wt: 512.55
InChI Key: OFZLQPUWDUCKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate is a complex organic compound featuring benzothiophene moieties. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S2/c1-31-23(29)21-19(13-7-3-5-9-15(13)34-21)25-17(27)11-33-12-18(28)26-20-14-8-4-6-10-16(14)35-22(20)24(30)32-2/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLQPUWDUCKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COCC(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate is unique due to its specific structural features, including the presence of benzothiophene moieties and the methoxycarbonyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

Methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, particularly focusing on its antimicrobial properties against Mycobacterium tuberculosis (Mtb) and other pathogens.

Chemical Structure and Properties

  • Chemical Formula : C27H19N3O6S2
  • Molecular Weight : 545.5863 g/mol
  • CAS Number : Not specified in the search results.

The compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of benzothiophene derivatives, including the compound , against various strains of Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for related compounds:

Compound IDMIC (μg/mL)Target PathogenNotes
7b2.73Multidrug-resistant Mtb H37RaHighly active against both active and dormant states.
8c0.62Active M. bovis BCGSignificant activity against dormant bacteria.
8g0.60Dormant M. bovis BCGSuperior activity compared to standard treatments.

These findings indicate that derivatives of methyl benzothiophene exhibit notable antimicrobial properties, particularly against drug-resistant strains of Mtb, which is crucial in the context of increasing antibiotic resistance.

The mechanism by which these compounds exert their antimicrobial effects has been explored through molecular docking studies. The binding affinity to key enzymes involved in bacterial metabolism and cell wall synthesis suggests that these compounds may inhibit essential pathways in Mtb. Specifically, studies have shown that the compound binds effectively to DprE1, an enzyme critical for mycobacterial survival, thereby disrupting its function .

Case Studies

In vitro studies have demonstrated that methyl benzothiophene derivatives not only inhibit the growth of active Mtb but also show significant efficacy against dormant forms of the bacteria. For instance:

  • Study on Compound 8g :
    • Objective : To assess the efficacy against dormant Mtb.
    • Results : Achieved MIC values as low as 0.60 μg/mL, indicating strong potential as a therapeutic agent for latent tuberculosis infections .
  • Ex Vivo Studies :
    • Conducted using THP-1 macrophages infected with Mtb.
    • Results confirmed that compounds like 7b and 8g maintained their effectiveness in a biological environment, further supporting their potential as anti-tubercular agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl 3-[...]carboxylate, and how can reaction parameters be optimized for yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling benzothiophene derivatives via amide bond formation under nitrogen protection, followed by reflux in anhydrous solvents (e.g., CH₂Cl₂). Critical parameters include stoichiometric ratios of intermediates (e.g., 1.2 equivalents of anhydrides), inert atmospheres, and purification via reverse-phase HPLC with methanol-water gradients. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (C=O at ~1700 cm⁻¹, NH/OH stretches), and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) using methanol-water gradients. X-ray crystallography (if single crystals are obtained) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address inconsistencies in reactivity when modifying substituents on the benzothiophene core?

  • Methodological Answer : Systematic Design of Experiments (DoE) is critical. For example, varying electron-withdrawing/donating groups requires evaluating electronic effects via Hammett plots. Contradictory outcomes (e.g., unexpected byproducts) should be analyzed using LC-MS to identify intermediates. Comparative studies with structurally analogous compounds (e.g., ethyl vs. methyl esters) can isolate steric/electronic influences .

Q. What experimental strategies minimize side reactions during the formation of the carbamoyl methoxyacetamido linker?

  • Methodological Answer :

  • Activation : Use coupling agents like HATU or EDC/HOBt to enhance amide bond efficiency.
  • Side Reaction Mitigation : Maintain anhydrous conditions (molecular sieves), control pH (e.g., NEt₃ for acid scavenging), and monitor reaction progress in real-time via in-situ IR or inline HPLC. Competing hydrolysis can be suppressed by avoiding protic solvents .

Q. How can the compound’s interaction with biological targets (e.g., enzymes, receptors) be systematically investigated?

  • Methodological Answer :

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD).
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes, followed by MD simulations for stability assessment.
  • Functional Validation : Enzyme inhibition assays (IC50 determination) and cellular uptake studies (e.g., fluorescence tagging) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Solvent Effects : Compare chemical shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism/Conformers : Variable-temperature NMR can reveal dynamic equilibria (e.g., rotamers).
  • Cross-Validation : Align data with computational predictions (GIAO NMR calculations via DFT) .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Factors : Co-solvents (DMSO, PEG), pH (buffered solutions), and temperature.
  • Response Surface Methodology (RSM) : Central composite design to identify optimal conditions. Validate solubility via dynamic light scattering (DLS) .

Synthetic Route Troubleshooting

Q. Why might recrystallization fail to purify the final product, and what alternatives exist?

  • Methodological Answer :

  • Crystallization Issues : Impurity-driven inhibition can be addressed by solvent screening (e.g., EtOAc/hexane vs. MeOH/H₂O).
  • Alternative Methods : Preparative HPLC with C18 columns or flash chromatography (silica gel, gradient elution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.